molecular formula C8H6ClNO2S B2718966 Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2044714-45-4

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride

Cat. No. B2718966
M. Wt: 215.65
InChI Key: ABPBWCLECPLUBK-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 215.66 . It is a bicyclic heteroaromatic motif with hydrogen bond donor–acceptor hinge binder motifs . This compound is frequently used as ATP-mimetic kinase inhibitors .


Synthesis Analysis

The synthesis of Thieno[2,3-c]pyridine derivatives has been a subject of interest due to their potential as kinase inhibitors . The synthesis process was inspired by two X-ray structures of kinase-bound thieno[2,3-c]pyridines . A diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared that could serve as starting points for future drug discovery programs .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is characterized by a bicyclic heteroaromatic motif . The presence of the heteroatom in the aromatic ring usually leads to attenuated reactivity and increased selectivity in chemical transformations .


Physical And Chemical Properties Analysis

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 215.66 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Novel Synthetic Approaches : The chemistry of thienopyridines, including Thieno[2,3-c]pyridine derivatives, has been extensively studied, revealing new synthetic methods and insights into their chemical structure. For instance, Klemm et al. (1984) explored a new synthesis pathway for thieno[3,2-b]pyridine, demonstrating various electrophilic substitution reactions and structural assignments based on spectral data (Klemm & Louris, 1984).

  • Crystal Structure Analysis : The structural analysis of Thieno[2,3-b]pyridine derivatives, like the 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, reveals intricate details about their molecular conformation and supramolecular interactions, highlighting the importance of hydrogen bonding and π–π interactions in stabilizing the crystal structure (Pinheiro et al., 2012).

  • Library of Fused Pyridine Carboxylic Acids : Thieno[2,3-b]pyridine derivatives have been included in the synthesis of a broad library of fused pyridine-4-carboxylic acids, showcasing their versatility in combinatorial chemistry for generating diverse heterocyclic structures (Volochnyuk et al., 2010).

Potential Biological Activities

  • Antiproliferative Activity : Research has identified certain Thieno[2,3-b]pyridine derivatives as possessing antiproliferative properties. A study by van Rensburg et al. (2017) indicated that modifications of the 3-amino and 2-aryl carboxamide functionalities of these compounds could significantly impact their activity against cancer cell lines, with certain modifications at the C-5 position enhancing biological activity (van Rensburg et al., 2017).

  • Targeting PI-PLC for Cancer Therapy : Another study focused on optimizing the anti-proliferative activity of 2-amino-3-carboxamido-thieno[2,3-b]pyridines against cancer cell lines by targeting a lipophilic region in the active site of phosphoinositide phospholipase C (PI-PLC). This research highlighted the significance of aryl groups tethered to the thieno[2,3-b]pyridine core in achieving potent biological activity (Haverkate et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The Thieno[2,3-c]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors and could serve as a starting point for future drug discovery programs . A structure-driven optimization process could lead to the preparation and characterization of potent and highly ligand efficient inhibitors .

properties

IUPAC Name

thieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.ClH/c10-8(11)6-7-5(1-3-9-6)2-4-12-7;/h1-4H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPBWCLECPLUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride

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